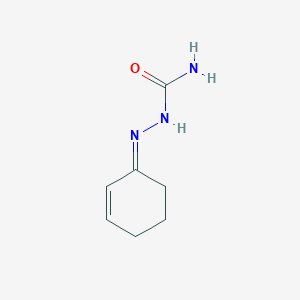![molecular formula C21H20BNO2 B296055 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine](/img/structure/B296055.png)
1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine, also known as DPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including organic synthesis, drug development, and material science. DPPA is a chiral molecule that has a boronic acid functional group and a ketone group, making it a versatile compound for various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine is not fully understood, but it is believed to act as a Lewis acid catalyst in various chemical reactions. The boronic acid functional group of this compound can form reversible covalent bonds with certain molecules, allowing for the activation of certain chemical reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound, but it has been shown to have low toxicity levels in animal studies. However, further research is needed to fully understand the potential effects of this compound on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine in lab experiments is its versatility in various chemical reactions. Additionally, this compound is a stable compound that can be easily synthesized and purified. However, one limitation of using this compound is its relatively high cost compared to other reagents.
Direcciones Futuras
There are several future directions for the research and application of 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine. One potential area is in the development of new drugs and pharmaceuticals. This compound can be used as a building block for the synthesis of biologically active molecules, and further research can lead to the discovery of new therapeutic agents. Additionally, this compound can be used in the development of new materials with unique properties, such as conducting polymers and catalysts. Overall, the potential applications of this compound are vast, and further research is needed to fully understand its capabilities.
Métodos De Síntesis
The synthesis of 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine involves the reaction between diphenylborinic anhydride and N-phenylpropan-2-amine in the presence of a catalyst. The reaction takes place in a solvent such as toluene or chloroform, and the resulting product is purified through column chromatography.
Aplicaciones Científicas De Investigación
1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine has been extensively studied for its potential applications in organic synthesis. It can be used as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically pure compounds. Additionally, this compound can be used as a building block for the synthesis of various compounds, including biologically active molecules.
Propiedades
Fórmula molecular |
C21H20BNO2 |
|---|---|
Peso molecular |
329.2 g/mol |
Nombre IUPAC |
diphenylboranyl 2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C21H20BNO2/c23-20(16-17-10-4-1-5-11-17)21(24)25-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2 |
Clave InChI |
KHDSFZVARCBQMJ-UHFFFAOYSA-N |
SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C(CC3=CC=CC=C3)N |
SMILES canónico |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C(CC3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)

![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)

![2-Phenyl-1-oxaspiro[2.7]decan-4-one](/img/structure/B295979.png)


![2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline](/img/structure/B295986.png)
![2-Cyano-4-{5-[5-cyano-2-(hexyloxy)-4-methylphenyl]-1,3,4-oxadiazol-2-yl}-5-isopropoxyphenyl 5-cyano-2-(hexyloxy)-4-methylbenzoate](/img/structure/B295987.png)
![3-diphenylphosphoryl-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B295990.png)

![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)
